molecular formula C14H13NO B2871488 N-(3-Methylnaphthalen-1-yl)prop-2-enamide CAS No. 2305421-45-6

N-(3-Methylnaphthalen-1-yl)prop-2-enamide

Cat. No.: B2871488
CAS No.: 2305421-45-6
M. Wt: 211.264
InChI Key: XHGLCIANWUAKAF-UHFFFAOYSA-N
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Description

N-(3-Methylnaphthalen-1-yl)prop-2-enamide is an organic compound with the molecular formula C14H13NO and a molecular weight of 211.264. This compound is characterized by the presence of a naphthalene ring substituted with a methyl group and an amide group attached to a prop-2-enamide chain. It is used in various scientific research applications due to its unique chemical properties.

Properties

IUPAC Name

N-(3-methylnaphthalen-1-yl)prop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13NO/c1-3-14(16)15-13-9-10(2)8-11-6-4-5-7-12(11)13/h3-9H,1H2,2H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHGLCIANWUAKAF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=CC=CC=C2C(=C1)NC(=O)C=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-Methylnaphthalen-1-yl)prop-2-enamide typically involves the reaction of 3-methylnaphthalene with prop-2-enoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The product is then purified using column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and minimize by-products. The use of continuous flow reactors and automated purification systems enhances the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(3-Methylnaphthalen-1-yl)prop-2-enamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids.

    Reduction: Reduction of the amide group can be achieved using reducing agents like lithium aluminum hydride to form the corresponding amine.

    Substitution: The naphthalene ring can undergo electrophilic substitution reactions, such as nitration or halogenation, to introduce different functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.

Major Products Formed

    Oxidation: Carboxylic acids.

    Reduction: Amines.

    Substitution: Nitro or halogenated derivatives of the naphthalene ring.

Scientific Research Applications

N-(3-Methylnaphthalen-1-yl)prop-2-enamide is used in various scientific research fields, including:

    Chemistry: As a precursor for the synthesis of more complex organic molecules.

    Biology: In the study of enzyme-substrate interactions and as a probe for investigating biological pathways.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(3-Methylnaphthalen-1-yl)prop-2-enamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator of these targets, modulating their activity and affecting various biological pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    N-(3-Methoxyphenyl)prop-2-enamide: Similar structure but with a methoxy group instead of a methyl group.

    N-(4-Methylnaphthalen-1-yl)prop-2-enamide: Similar structure but with the methyl group at a different position on the naphthalene ring.

Uniqueness

N-(3-Methylnaphthalen-1-yl)prop-2-enamide is unique due to its specific substitution pattern on the naphthalene ring, which can influence its chemical reactivity and biological activity. This uniqueness makes it a valuable compound for research and industrial applications .

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